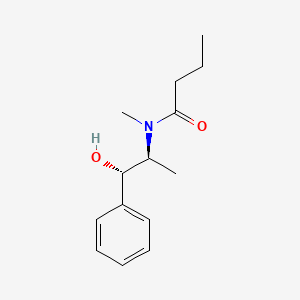
N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide is a chiral amide compound known for its unique structural features and potential applications in various fields. This compound contains a hydroxyl group, a phenyl group, and a butanamide moiety, making it an interesting subject for synthetic and application-based research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (1S,2S)-2-hydroxy-1-methyl-2-phenylethanol and N-methylbutanamide.
Reaction Conditions: The hydroxyl group of (1S,2S)-2-hydroxy-1-methyl-2-phenylethanol is activated using a suitable activating agent like tosyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The activated intermediate is then coupled with N-methylbutanamide under basic conditions, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Formation of N-((1S,2S)-2-oxo-1-methyl-2-phenylethyl)-N-methylbutanamide.
Reduction: Formation of N-((1S,2S)-2-amino-1-methyl-2-phenylethyl)-N-methylbutanamide.
Substitution: Formation of N-((1S,2S)-2-chloro-1-methyl-2-phenylethyl)-N-methylbutanamide.
Scientific Research Applications
Chemistry
Chiral Catalysts: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules due to its unique structural features.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.
Receptor Binding: Studied for its binding affinity to specific biological receptors.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Evaluated for its therapeutic properties in treating various diseases.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Chemical Manufacturing: Applied in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism by which N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating biochemical pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-ethylbutanamide
- N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylpentanamide
- N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylhexanamide
Uniqueness
This detailed overview provides a comprehensive understanding of N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
833486-93-4 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbutanamide |
InChI |
InChI=1S/C14H21NO2/c1-4-8-13(16)15(3)11(2)14(17)12-9-6-5-7-10-12/h5-7,9-11,14,17H,4,8H2,1-3H3/t11-,14+/m0/s1 |
InChI Key |
LNGNWIKSPQYEPK-SMDDNHRTSA-N |
Isomeric SMILES |
CCCC(=O)N(C)[C@@H](C)[C@H](C1=CC=CC=C1)O |
Canonical SMILES |
CCCC(=O)N(C)C(C)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















